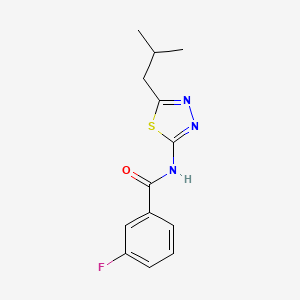![molecular formula C11H9ClN4O3 B5516030 {2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to this compound involves several steps, starting with the reaction of thiocarbohydrazide with substituted phenoxy acetic acid, followed by treatment with various substituted aromatic aldehydes. This results in the formation of 4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-2H-1,2,4-triazol-3(4H)-thiones, which are then converted to acetic acid derivatives by reaction with chloroacetic acid (Hunashal et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques like X-ray diffraction, IR, NMR, and computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) methods. These studies provide insights into aspects such as HOMO and LUMO energy analysis, electronic transitions, dipole moments, polarizability, electronegativity, chemical hardness, and molecular electrostatic potential maps (Beytur & Yuksek, 2022).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds include the formation of Schiff base compounds and their reactivity. These compounds often exhibit interesting behaviors like solvatochromism, which is dependent on the substitution, nature of solvent, pH, and environment temperature (Kakanejadifard et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, particularly those related to crystal structure and stability, are studied using methods like X-ray crystallography. This analysis provides information about the crystal system, space group, cell dimensions, and molecular packing within the crystal structure (Prabhuswamy et al., 2021).
科学的研究の応用
Environmental Impact and Degradation
- Atmospheric Chemistry of Chlorinated Phenoxy Acids : A study investigated the OH oxidation of chlorinated phenoxy acids, highlighting the production of potentially toxic compounds and emphasizing the relevance of photochemistry to the environmental fate of these pesticides (Murschell & Farmer, 2018).
Analytical Detection and Quantification
- Quantification in Environmental Samples : Research developed a highly selective and sensitive method for determining trace levels of chlorophenoxy acids in ground and drinking water, addressing environmental concerns (Wintersteiger, Goger, & Krautgartner, 1999).
Synthesis and Biological Activity
- Synthesis and Agonist Activities : A study on the synthesis of 1,4-disubstituted 1,2,3-triazoles, analogous to the query compound, revealed potent agonist activities, categorizing them as dual PPAR agonists, which implies potential pharmacological applications (Ciocoiu et al., 2010).
Environmental Remediation
- Biological Degradation of Phenoxy Acids : A review discussed the biochemical mechanisms of 2,4-D biodegradation, focusing on the role of fungi, especially white-rot basidiomycetes, in bioconversion processes. This suggests potential bioremediation applications for related compounds (Serbent et al., 2019).
Herbicide Efficacy and Agricultural Use
- Selective Weed Control : Research from the mid-20th century explored the effectiveness of chlorophenoxyacetic acids as selective herbicides, comparing their performance with other compounds in agricultural settings (Blackman, 1945).
特性
IUPAC Name |
2-[2-chloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3/c12-9-3-8(4-15-16-6-13-14-7-16)1-2-10(9)19-5-11(17)18/h1-4,6-7H,5H2,(H,17,18)/b15-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQBTHGYJGVCY-SYZQJQIISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C=NN=C2)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N2C=NN=C2)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)